2-cyclopropyl-1H-benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclopropyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQZKAMBZDAMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360148 | |

| Record name | 2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16405-79-1 | |

| Record name | 2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with cyclopropyl carboxylic acid or its derivatives under acidic conditions. One common method includes the use of a dehydrating agent such as polyphosphoric acid or a catalyst like copper iodide in the presence of a base . The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of heterogeneous catalysts, such as nano-Fe3O4/chitosan, has been reported to improve the selectivity and reusability of the catalyst, making the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups at specific positions on the benzimidazole ring.

Reduction: Reduction reactions using agents such as sodium borohydride can modify the benzimidazole core, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-cyclopropyl-1H-benzimidazole span several fields, including chemistry, biology, and medicine. Below is a detailed examination of its applications:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Properties : This compound has been explored for its anticancer effects. It interacts with biological targets such as DNA and enzymes involved in cell proliferation. The mechanism involves competition with purines, leading to the inhibition of nucleic acid synthesis in cancer cells .

- Anti-inflammatory Activity : Benzimidazole derivatives, including this compound, have demonstrated anti-inflammatory effects in various models. For instance, compounds derived from this structure have shown significant inhibition of inflammation in carrageenan-induced paw edema models .

Chemical Synthesis

- Building Block for Complex Compounds : In synthetic organic chemistry, this compound serves as a critical building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to develop novel derivatives with enhanced biological activities .

- Catalyst Development : The compound has been utilized in developing new materials and catalysts for chemical reactions, showcasing its versatility beyond biological applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

Wirkmechanismus

The mechanism of action of 2-cyclopropyl-1H-benzimidazole involves its interaction with molecular targets such as DNA, enzymes, and cellular receptors. The compound can bind to DNA, causing alkylation or intercalation, which disrupts DNA replication and transcription . Additionally, it can inhibit enzymes involved in critical cellular processes, leading to cell cycle arrest and apoptosis. The specific pathways and targets depend on the substitution pattern and functional groups present on the benzimidazole ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Benzimidazole derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 2-cyclopropyl-1H-benzimidazole with similar compounds:

Key Observations:

- Cyclopropyl vs. Chlorine/Isopropyl : The cyclopropyl group in this compound introduces ring strain and moderate lipophilicity, whereas 2-chloro-1-isopropyl-1H-benzimidazole () has higher molecular weight and lipophilicity due to the chlorine atom, which may enhance membrane permeability but reduce metabolic stability .

- Bulkier Substituents : Compounds like 1-cyclopropyl-2-(diethoxymethyl)-1H-benzimidazole () exhibit increased solubility due to ethoxy groups, but their larger size may hinder binding to compact active sites .

- Extended Conjugation : Derivatives with benzodioxolyl or morpholinyl groups () demonstrate enhanced π-π stacking interactions, making them suitable for targeting enzymes like kinases or proteases .

Biologische Aktivität

2-Cyclopropyl-1H-benzimidazole is a derivative of the benzimidazole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article focuses on the biological activity of this compound, exploring its antiproliferative, antibacterial, antifungal, and antitumor properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

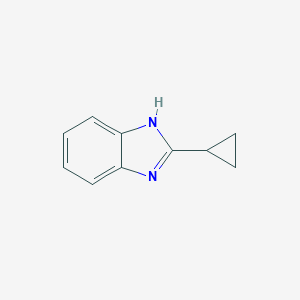

The chemical structure of this compound can be depicted as follows:

This compound features a benzimidazole core with a cyclopropyl group at the 2-position, which significantly influences its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A431 (skin cancer).

- IC50 Values : The compound showed an IC50 value of approximately 16.38 µM against MDA-MB-231 cells, indicating strong cytotoxicity compared to other derivatives .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 16.38 |

| HeLa | 29.39 |

| A431 | 33.10 |

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated against various bacterial strains:

- Tested Strains : Staphylococcus aureus, Streptococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 4 µg/mL against Streptococcus faecalis and Staphylococcus aureus, outperforming standard antibiotics like amikacin .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus faecalis | 4 |

| Staphylococcus aureus | 4 |

| MRSA | 8 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown moderate antifungal activity:

- Tested Fungi : Candida albicans and Aspergillus niger.

- Results : The antifungal activity was moderate with MIC values around 64 µg/mL for both fungal strains .

Table 3: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 64 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : It has been shown to trigger apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .

- DNA Topoisomerase Inhibition : Like other benzimidazoles, it may interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair, thus hindering cancer cell proliferation .

- Lipophilicity : The lipophilic nature of the cyclopropyl group enhances membrane permeability, facilitating better interaction with cellular targets .

Case Studies

Several studies have highlighted the effectiveness of benzimidazole derivatives, including this compound:

- A study conducted on various benzimidazole derivatives indicated that those with enhanced lipophilicity exhibited improved antiproliferative effects against breast cancer cell lines .

- Another investigation emphasized the importance of substituent position on the benzimidazole ring in determining biological activity, showing that modifications can significantly alter potency against specific pathogens .

Q & A

Basic: What are the established synthetic routes for 2-cyclopropyl-1H-benzimidazole, and how do reaction conditions influence yield?

The synthesis of this compound typically follows cyclocondensation strategies. A common method involves reacting o-phenylenediamine derivatives with cyclopropane carboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid (PPA) or HCl). For example, Phillips' early work on 2-substituted benzimidazoles demonstrated that cyclopropane-containing precursors can undergo thermal cyclization with o-phenylenediamine at 120–150°C, achieving yields of 70–85% . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of diamine to cyclopropane carbonyl) and reaction time (4–8 hours) is critical to minimize byproducts like unsubstituted benzimidazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.